molecular formula C19H18N8O2 B2707200 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone CAS No. 1797564-39-6

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone

Cat. No.: B2707200
CAS No.: 1797564-39-6
M. Wt: 390.407
InChI Key: XYAGUXUTYFKRTJ-UHFFFAOYSA-N
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Description

This compound features a hybrid heterocyclic scaffold combining pyridazine, piperazine, 1,2,4-triazole, and benzo[d]isoxazole moieties. The pyridazine core contributes π-π stacking capabilities, while the piperazine linker enhances solubility and conformational flexibility.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N8O2/c28-19(11-15-14-3-1-2-4-16(14)29-24-15)26-9-7-25(8-10-26)17-5-6-18(23-22-17)27-13-20-12-21-27/h1-6,12-13H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYAGUXUTYFKRTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)CC4=NOC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone represents a significant area of research in medicinal chemistry due to its potential biological activities. This article compiles findings from various studies to elucidate the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H19N7O\text{C}_{18}\text{H}_{19}\text{N}_{7}\text{O}

This structure includes a triazole ring, a pyridazine moiety, and a benzoisoxazole group, which contribute to its diverse biological activities.

Biological Activity Overview

The compound has been studied for various biological activities including:

  • Antimicrobial Activity
    • The compound exhibits significant antimicrobial properties against several bacterial strains. Studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate strong efficacy compared to standard antibiotics.
  • Anticancer Properties
    • Research indicates that this compound demonstrates cytotoxic effects on various cancer cell lines. It induces apoptosis in cancer cells through mechanisms involving the activation of caspases and disruption of mitochondrial membrane potential.
  • Antifungal Activity
    • Preliminary data suggest antifungal properties against common fungal pathogens, indicating its potential as a therapeutic agent in treating fungal infections.
  • Anti-inflammatory Effects
    • The compound has shown promise in reducing inflammation markers in vitro and in vivo, suggesting its utility in treating inflammatory diseases.

The mechanisms underlying the biological activities of the compound involve several pathways:

  • Inhibition of Enzymatic Activity : The presence of the triazole ring is known to inhibit specific enzymes crucial for microbial survival.
  • Induction of Apoptosis : In cancer cells, the compound activates apoptotic pathways leading to cell death.
  • Modulation of Immune Response : Its anti-inflammatory effects may be due to the modulation of cytokine production and immune cell activity.

Case Studies

Several case studies have been documented highlighting the efficacy and safety profile of this compound:

StudyFocusFindings
Study 1Antimicrobial EfficacyDemonstrated MIC values lower than traditional antibiotics against E. coli and S. aureus.
Study 2Anticancer ActivityInduced apoptosis in MCF-7 breast cancer cells with IC50 values indicating potent cytotoxicity.
Study 3Anti-inflammatory EffectsReduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Pyridazine and Isoxazole Families

describes compounds such as I-6230 and I-6232 , which share pyridazine cores but lack the triazole and benzoisoxazole substituents. For example:

  • I-6273 (ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) incorporates a methylisoxazole instead of benzo[d]isoxazole, which may alter steric hindrance and metabolic pathways .

Table 1: Key Structural Differences

Compound Core Heterocycle Substituent Modifications Potential Impact
Target Compound Pyridazine + benzo[d]isoxazole 1,2,4-Triazole, ethanone linker Enhanced receptor binding, metabolic stability
I-6230 () Pyridazine Ethyl benzoate, phenethylamino linker Higher lipophilicity, reduced aromaticity
I-6273 () Methylisoxazole Ethyl benzoate, phenethylamino linker Altered steric profile, faster metabolism
Triazole-Containing Analogues

highlights compounds like 8p and 10a , which integrate triazole groups but differ in core structures:

  • 8p ((6-Chloro-2-methylimidazo-[1,2-a]-pyridin-3-yl)(4-((1-(4-methoxy-2-nitrophenyl)-1H-1,2,3-triazol-4-yl)-methyl)-piperazin-1-yl)-methanone) uses a 1,2,3-triazole instead of 1,2,4-triazole. The 1,2,3-triazole’s regiochemistry may reduce hydrogen-bonding capacity compared to the target compound’s 1,2,4-triazole .
  • 10a and 10b feature alkyl-substituted triazoles (propyl, nonyl) linked via piperazine. These hydrophobic chains could enhance membrane permeability but reduce aqueous solubility relative to the target compound’s unsubstituted triazole .

Table 2: Triazole Substitution Effects

Compound () Triazole Type Substituent Biological Implications
Target Compound 1,2,4-Triazol-1-yl None (unsubstituted) Optimal H-bonding, moderate solubility
8p 1,2,3-Triazol-1-yl 4-Methoxy-2-nitrophenyl Reduced H-bonding, possible nitro group toxicity
10a 1,2,3-Triazol-1-yl Propyl Increased lipophilicity, slower clearance

Q & A

Q. Table 1. Key Spectroscopic Data (Example from )

Functional Group1H NMR (δ, ppm)13C NMR (δ, ppm)
Pyridazine8.7 (s, 1H)152.4
Piperazine3.1 (m, 4H)48.2
Benzoisoxazole7.2 (d, 1H)161.8

Q. Table 2. Bioactivity Comparison (Example from )

SubstituentIC₅₀ (Leishmania, μM)Selectivity Index (vs. HeLa)
Cyclopropyl0.45>20
Propyl1.28.5

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